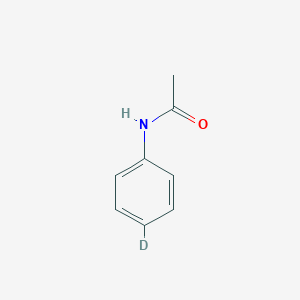

N-(4-Deuteriophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Deuteriophenyl)acetamide” is a derivative of acetamide . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It finds some use as a plasticizer and as an industrial solvent .

Synthesis Analysis

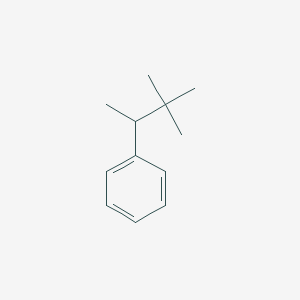

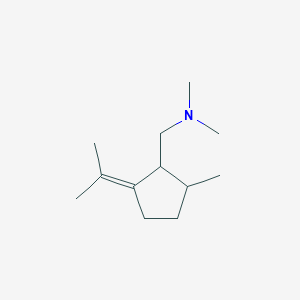

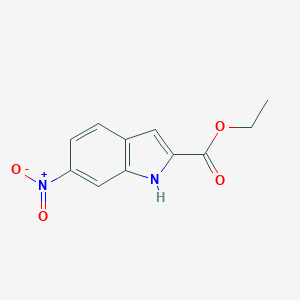

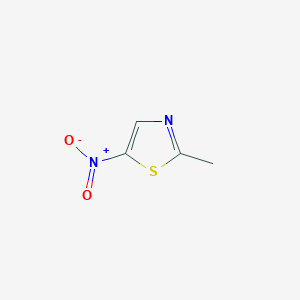

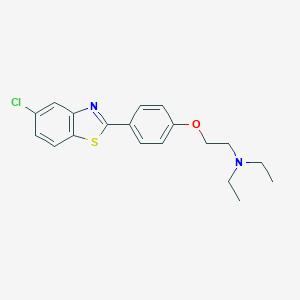

The synthesis of compounds similar to “N-(4-Deuteriophenyl)acetamide” has been reported in the literature. For instance, a study describes the regioselective synthesis of p-tert-butylthiacalix4arene monosubstituted at the lower rim by N,N-diethylacetamide fragment and its further functionalization with the N-(4’-nitrophenyl)acetamide moiety . Another study reports a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes .Molecular Structure Analysis

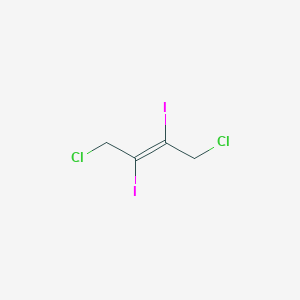

The molecular structure of “N-(4-Deuteriophenyl)acetamide” can be inferred from related compounds. For example, the molecular structure of N-(4-iodo-1,3-diphenylbutyl)acetamide in crystal and solutions was studied by X-ray analysis, FTIR spectroscopy, and quantum chemical calculations .Chemical Reactions Analysis

The reaction of hydroxylamine with acetamide to acetohydroxamic acid was carried out at different temperatures, and the complete reaction processes were monitored using online infrared spectroscopy and pH probe . Another study reported the direct reaction of N-(4-hydroxyphenyl)acetamide or paracetamol with diiodine forms an ionic salt with the formula {[(PACET)2H+]2·(I8)2−} (1) with the simultaneous reduction of iodine to iodide .Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Safety And Hazards

Orientations Futures

The future directions for “N-(4-Deuteriophenyl)acetamide” could involve further exploration of its potential applications. For instance, a study suggests that N-(4-hydroxyphenyl)acetamide inhibits the catalytic activity of horse radish peroxidase (HRP), a model of thyroid peroxidase (TPO), on the oxidation of iodides to diiodine by hydrogen peroxide . This suggests potential applications in the field of biochemistry and medicine.

Propriétés

IUPAC Name |

N-(4-deuteriophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-VMNATFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Deuteriophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)